

Quantum Chemical Calculations of Methyl Cyanate: A Technical Guide

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Compound of Interest

Compound Name: **Methyl cyanate**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations performed on **methyl cyanate** (CH_3OCN). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and spectroscopic characterization of this and related small organic molecules. This document summarizes key findings from theoretical studies, presenting data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in determining the geometry and relative energies of **methyl cyanate** and its isomers. Theoretical studies have employed various levels of theory, including Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, as well as more computationally intensive ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)-F12).[1][2][3] These calculations consistently show that **methyl cyanate** exists in a bent equilibrium structure.[3]

Optimized Geometries

The geometric parameters of **methyl cyanate** have been optimized using various theoretical methods. The choice of method and basis set can influence the calculated bond lengths and

angles. Below is a summary of optimized structural parameters from different computational approaches.

Table 1: Calculated Structural Parameters of **Methyl Cyanate**

Parameter	M06-2X/aug-cc-pVTZ	MP2/aug-cc-pVTZ
Bond Lengths (Å)		
r(C-H)	1.087	-
r(C-N)	1.420	-
r(N≡C)	1.162	-
**Bond Angles (°) **		
α(N-C-H)	109.55	-

Data sourced from supporting information of relevant studies where available. Note that comprehensive geometric data for **methyl cyanate** specifically was not fully detailed in the provided search snippets, while data for the related methyl isocyanide was available.[2]

Conformational Analysis and Energetics

For molecules with rotational freedom, such as the related methyl cyanoacetate, computational studies have identified multiple conformers and calculated their relative energies to determine the most stable structures.[4] Similar principles apply to **methyl cyanate**, where rotation around the C-O bond can be investigated.

Table 2: Relative Energies of Methyl Cyanoacetate Conformers

Conformer	Relative Energy (kJ mol ⁻¹) (B3LYP-D3(BJ)/aug-cc-pVTZ)	Relative Energy (kJ mol ⁻¹) (MP2/aug-cc-pVTZ)
I (syn/anti)	0.00	0.00
II (syn/syn)	2.00	-

This table is illustrative of the type of data generated for similar molecules, as detailed in the study on methyl cyanoacetate.[4]

Spectroscopic Properties

Quantum chemical calculations are a powerful tool for predicting and interpreting spectroscopic data, including rotational and vibrational spectra.

Rotational Spectroscopy

Theoretical calculations provide rotational constants (A, B, C) that are crucial for the analysis of microwave spectra and the identification of molecules in the interstellar medium.[1][5] For **methyl cyanate** and its isomers, explicitly correlated coupled-cluster methods (CCSD(T)-F12) have been used to provide accurate rotational and rovibrational parameters.[1][6][7]

Table 3: Calculated Spectroscopic Constants for **Methyl Cyanate** and Isomers

Molecule	Method	A (MHz)	B (MHz)	C (MHz)	Dipole Moment (D)
CH ₃ OCN	CCSD(T)-F12	-	-	-	4.26
CH ₃ NCO	CCSD(T)-F12	-	-	-	-
CH ₃ ONC	CCSD(T)-F12	-	-	-	-
CH ₃ CNO	CCSD(T)-F12	-	-	-	-

Values for rotational constants were not explicitly found in the search results, but the dipole moment for **methyl cyanate** has been estimated.[5] The use of high-level theoretical methods for these calculations is noted.[1][6][7]

Vibrational Spectroscopy

Vibrational frequencies calculated using quantum chemical methods are essential for the assignment of infrared (IR) and Raman spectra. Anharmonic frequency calculations are often necessary for accurate comparison with experimental data.[1][3]

Table 4: Calculated Vibrational Frequencies for CH₃-XCN (X=O, S, Se) Molecules

Molecule	Method	Selected Frequencies (cm ⁻¹)
CH ₃ OCN	MP2/6-311++G(d,p)	Data not specified in snippets
CH ₃ OCN	Becke3LYP/6-311++G(d,p)	Data not specified in snippets
CH ₃ SCN	MP2/6-311++G(d,p)	Data not specified in snippets
CH ₃ SCN	Becke3LYP/6-311++G(d,p)	Data not specified in snippets

While the study was performed, specific frequency values were not available in the provided search results.[\[3\]](#)

Reaction Mechanisms and Reactivity

Computational studies have been employed to investigate the reaction mechanisms of isocyanates and cyanates with other molecules, providing insights into their reactivity.[\[8\]](#)[\[9\]](#)[\[10\]](#) For instance, the reaction of methyl isocyanate with methanol has been studied to understand urethane formation.[\[11\]](#)

Reaction with Hydroxyl Radical

The atmospheric degradation of related isocyanides has been studied computationally. For methyl isocyanide (CH₃NC), the reaction with the hydroxyl radical (OH) is shown to proceed via a submerged barrier, with methyl isocyanate (CH₃NCO) being the sole predicted product.[\[2\]](#)

Table 5: Calculated Rate Coefficients for Reactions of Methyl Isocyanide

Reaction	Method	Rate Coefficient (cm ³ molecule ⁻¹ s ⁻¹) at 298 K
CH ₃ NC + OH	CCSD(T*)-F12a/aug-cc-pVTZ//M06-2X/aug-cc-pVTZ	4.2 × 10 ⁻¹¹
CH ₃ NC + NO ₃	-	< 5 × 10 ⁻¹⁶
CH ₃ NC + O ₃	-	< 10 ⁻²⁵

These calculations highlight the atmospheric fate of a closely related isomer.[\[2\]](#)

Computational Methodologies (Experimental Protocols)

The following sections detail the computational methods typically employed in the quantum chemical studies of **methyl cyanate** and related molecules.

Geometry Optimization and Frequency Calculations

- Software: Gaussian 03, Gaussian 09, MOLPRO.[\[6\]](#)[\[8\]](#)
- Methods:
 - DFT: B3LYP, M06-2X.[\[4\]](#)[\[8\]](#) Dispersion corrections (e.g., D3(BJ)) are often included to better describe non-covalent interactions.[\[4\]](#)
 - Ab Initio: MP2, CCSD(T)-F12.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Basis Sets: Pople-style basis sets (e.g., 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.[\[3\]](#)[\[4\]](#)[\[8\]](#)
- Procedure: Geometries are optimized to find stationary points on the potential energy surface. Vibrational frequency calculations are then performed at these optimized geometries to confirm they are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

Natural Bond Orbital (NBO) Analysis

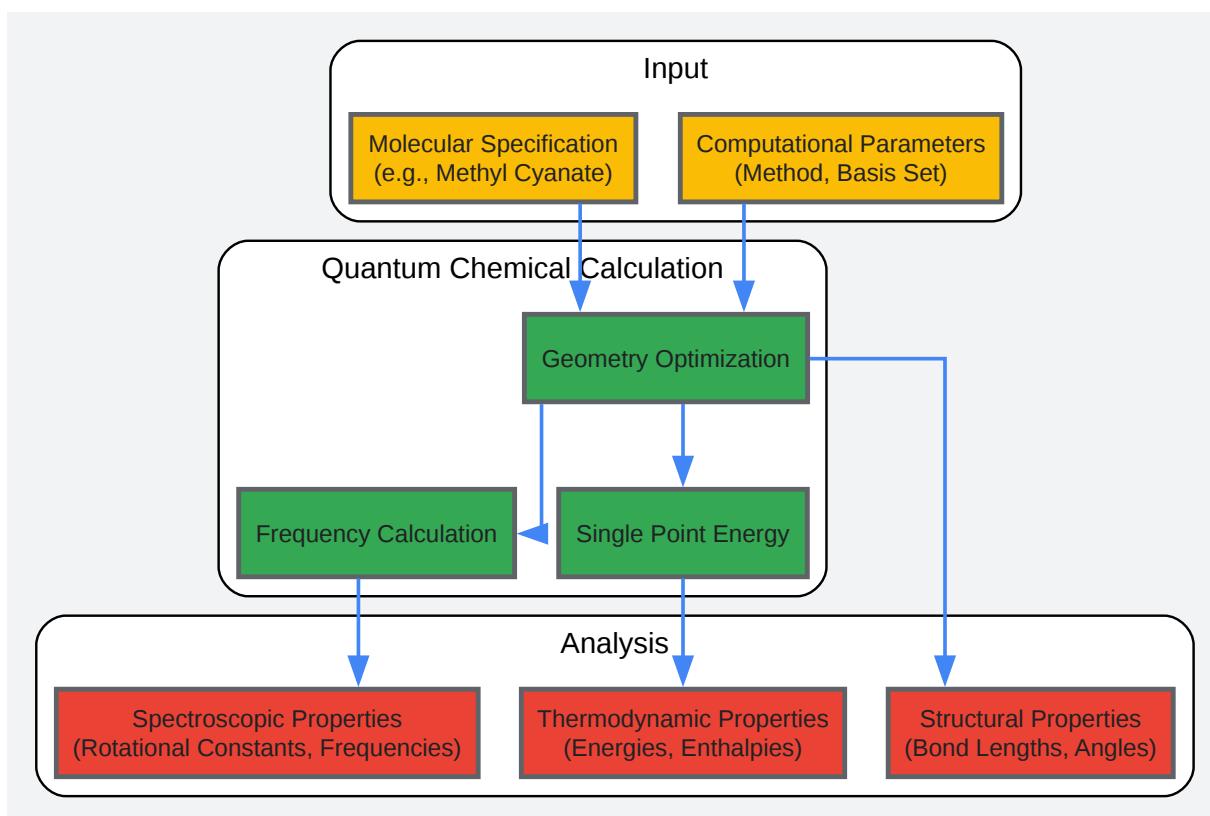
- Software: NBO 7.0 program.[\[4\]](#)
- Purpose: NBO analysis is used to investigate charge distribution, orbital interactions, and the nature of chemical bonds, which can help explain the relative stability of different conformers.[\[4\]](#)

Potential Energy Surface (PES) Scans

- Procedure: To study conformational changes or reaction pathways, relaxed PES scans are performed. This involves systematically varying a specific coordinate (e.g., a dihedral angle or bond distance) while allowing the remaining geometric parameters to relax at each step. This is useful for determining energy barriers, for example, for methyl internal rotation.[4]

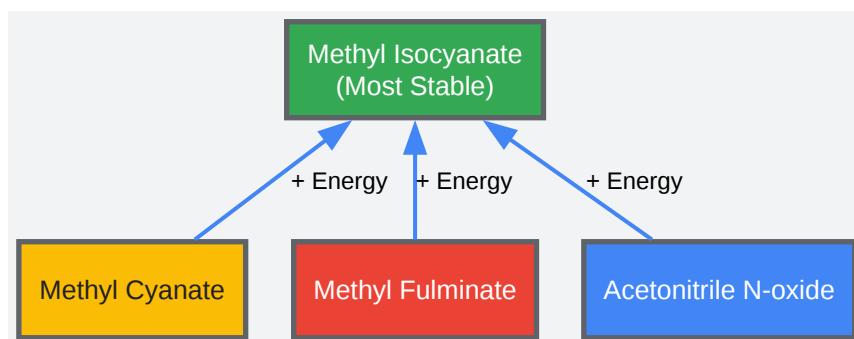
Visualizations

The following diagrams illustrate key concepts and workflows in the computational study of **methyl cyanate**.



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Caption: A generalized workflow for quantum chemical calculations.



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